Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and alkaloids . Piperidines are among the most important synthetic fragments for designing drugs .
Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving this compound are not mentioned in the literature.Scientific Research Applications
Fluorescent Probes for Alzheimer's Disease
A study developed a fluorescent probe based on a similar chemical structure for detecting β-amyloid aggregates, a hallmark of Alzheimer's disease. This probe demonstrates high binding affinities toward Aβ(1–40) aggregates in vitro, suggesting its potential for molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Synthetic Applications
Research has demonstrated the versatility of ethyl 4-chloro-3-oxobutanoate and related compounds in synthesizing a wide range of chemical structures. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a precursor for various trifluoromethyl heterocycles, indicating its utility in organic synthesis (Honey et al., 2012).
Biosynthesis and Biocatalysis
Another study explored the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a potential intermediate. This research contributes to understanding the metabolic pathways and applications in biotechnology (Billington et al., 1979).
Antimicrobial and Antioxidant Activities
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, was studied for its crystal structure and evaluated for antimicrobial and antioxidant activities. Such compounds hold promise for developing new therapeutic agents (Kariyappa et al., 2016).
Future Directions
Piperidine derivatives continue to be an active area of research, with recent scientific literature covering the latest advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety . Future research may focus on the development of novel synthesis methods, functionalization techniques, and pharmacological applications of piperidine derivatives, including Ethyl 4-(((1-isopropylpiperidin-4-yl)methyl)amino)-4-oxobutanoate.
Properties
IUPAC Name |
ethyl 4-oxo-4-[(1-propan-2-ylpiperidin-4-yl)methylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-4-20-15(19)6-5-14(18)16-11-13-7-9-17(10-8-13)12(2)3/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSQIZKWWBAROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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